5-Chloro-2,4-difluoro-6-methoxypyrimidine
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Overview
Description
5-Chloro-2,4-difluoro-6-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C5H3ClF2N2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,4-difluoro-6-methoxypyrimidine typically involves the chlorination and fluorination of a pyrimidine precursor. One common method starts with 2,4-difluoro-6-methoxypyrimidine, which undergoes chlorination using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 5-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,4-difluoro-6-methoxypyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Scientific Research Applications
5-Chloro-2,4-difluoro-6-methoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Agricultural Chemistry: It is a precursor for the synthesis of agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 5-Chloro-2,4-difluoro-6-methoxypyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzyme activity or binding to specific protein targets, thereby modulating biological pathways. The presence of electronegative fluorine atoms and the methoxy group can enhance its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,4,6-trifluoropyrimidine: Similar structure but with an additional fluorine atom at the 6-position.
2,4-Dichloro-5-methylpyrimidine: Contains chlorine atoms at the 2 and 4 positions and a methyl group at the 5-position.
2-Amino-4-chloro-6-methoxypyrimidine: Contains an amino group at the 2-position instead of fluorine atoms.
Uniqueness
5-Chloro-2,4-difluoro-6-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .
Properties
IUPAC Name |
5-chloro-2,4-difluoro-6-methoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2O/c1-11-4-2(6)3(7)9-5(8)10-4/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHGWCOMBBTXLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545453 |
Source
|
Record name | 5-Chloro-2,4-difluoro-6-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27265-89-0 |
Source
|
Record name | 5-Chloro-2,4-difluoro-6-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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